6-Bromo-2-fluoropyridine-3-carbonitrile
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Overview
Description
6-Bromo-2-fluoropyridine-3-carbonitrile is a chemical compound with the molecular formula C6H2BrFN2 . It is used as a synthetic precursor for various applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with bromo, fluoro, and nitrile substituents . The exact positions of these substituents can be determined by NMR spectroscopy or X-ray crystallography.Scientific Research Applications
Computational Analysis and Molecular Structure
One study performed computational calculations on a similar compound, 5-bromo-3-nitropyridine-2-carbonitrile, to understand its molecular structure, energy levels, and biological significance, emphasizing the utility of such analyses in designing molecules with specific properties (Arulaabaranam et al., 2021).
Fluorescence Probes and Sensing
Research on vinylpyrrole end-capped bipyridine as a ratiometric fluorescence probe for Zn2+ sensing underscores the role of pyridine derivatives in developing sensitive and selective sensors for biological and environmental applications (Ajayaghosh et al., 2005).
Fluoropolymers Synthesis
The synthesis of fluoropolymers in supercritical carbon dioxide, avoiding environmentally harmful chlorofluorocarbons (CFCs), showcases the innovative use of pyridine derivatives in creating high-performance materials with reduced environmental impact (DeSimone et al., 1992).
Halodeboronation Studies
A study on the halodeboronation of aryl boronic acids, including the synthesis of 2-bromo-3-fluorobenzonitrile, demonstrates the broad applicability of pyridine derivatives in organic synthesis and the development of new chemical transformations (Szumigala et al., 2004).
Antibacterial Activity and Drug Development
The synthesis and evaluation of 4-pyrrolidin-3-cyanopyridine derivatives for their antibacterial activity highlight the potential of pyridine compounds in the development of new antimicrobial agents, addressing the urgent need for novel antibiotics (Bogdanowicz et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-bromo-2-fluoropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETYGZBCCHBOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1802889-85-5 |
Source
|
Record name | 6-bromo-2-fluoropyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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